2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methylpiperidinylsulfonyl group, and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.
Introduction of the Methoxybenzyl Group: This is achieved through a nucleophilic substitution reaction, where the methoxybenzyl group is introduced to the triazolopyridine core.
Attachment of the Methylpiperidinylsulfonyl Group: This step involves the sulfonylation of the triazolopyridine core with the methylpiperidinyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific combination of functional groups and its triazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-8-10-22(11-9-15)29(26,27)18-6-7-19-21-24(20(25)23(19)14-18)13-16-4-3-5-17(12-16)28-2/h3-7,12,14-15H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSRGKCMPNOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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